molecular formula C7H14N2O2 B025165 2-Hydroxy-1-(piperazin-1-yl)propan-1-one CAS No. 100500-89-8

2-Hydroxy-1-(piperazin-1-yl)propan-1-one

カタログ番号: B025165
CAS番号: 100500-89-8
分子量: 158.2 g/mol
InChIキー: JQRBBKFUEZDIRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-1-(piperazin-1-yl)propan-1-one (CAS 100500-89-8) is a high-value chemical building block of significant interest in medicinal and synthetic chemistry. Its structure incorporates a piperazine ring—a nitrogen-containing heterocycle renowned for its prevalence in bioactive molecules—linked to a 2-hydroxypropan-1-one moiety. This combination makes the compound a versatile synthon for the introduction of the piperazine pharmacophore into more complex molecular architectures. Key Research Applications: Pharmaceutical Intermediate: Serves as a crucial precursor in the design and synthesis of novel active compounds. The piperazine ring is a common feature in drugs targeting a wide spectrum of conditions, including antidepressants, anticancer agents, antibacterials, and antivirals . Its role often involves optimizing the drug-like properties and binding characteristics of the final molecule. Agrochemical & Specialty Chemical Synthesis: Used in the development of new compounds for agricultural and industrial applications. Methodology Development: The compound's functional groups allow it to participate in diverse chemical transformations, such as amide formation and nucleophilic substitution, making it a valuable tool for constructing diverse molecular scaffolds in synthetic chemistry research. Researchers value this compound for its ability to facilitate the efficient and targeted synthesis of complex molecules, enabling the exploration of new chemical space in the quest for novel therapeutics and functional materials. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

IUPAC Name

2-hydroxy-1-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-6(10)7(11)9-4-2-8-3-5-9/h6,8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRBBKFUEZDIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Reaction of (S)-Ethyl 2-Hydroxypropanoate with 1-Benzylpiperazine

The synthesis begins with the condensation of (S)-ethyl 2-hydroxypropanoate (7) and 1-benzylpiperazine in methanol under sodium methoxide catalysis. This nucleophilic acyl substitution forms (S)-1-(4-benzylpiperazin-1-yl)-2-hydroxypropan-1-one (8) with a reported yield of 78–82%. The benzyl group acts as a protecting moiety, preventing unwanted side reactions at the piperazine nitrogen.

Critical Parameters

  • Temperature : 25–30°C

  • Catalyst : Sodium methoxide (1.2 equiv)

  • Workup : AMBERLITE® IRC-748 resin or oxalic acid treatment removes unreacted starting materials.

Deprotection via Hydrogenolysis

The benzyl group is removed using palladium on activated carbon (10% Pd/C) under hydrogen gas (50 psi) or cyclohexene as a hydrogen donor. Hydrogenolysis at 40–55°C for 6–21 hours yields (S)-2-hydroxy-1-(piperazin-1-yl)propan-1-one (6) with 85–92% efficiency.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)
Hydrogen gas40°C, 21 h, 50 psi H₂8998.5
Cyclohexene55°C, 6 h, 5 equiv cyclohexene8597.8

The oxalate salt of the product (V) is subsequently formed using oxalic acid in ethanol, achieving >99% purity after recrystallization.

One-Step Amidation Using Unprotected Piperazine

Direct Coupling of (S)-Ethyl 2-Hydroxypropanoate and Piperazine

In this streamlined approach, (S)-ethyl 2-hydroxypropanoate reacts with unprotected piperazine in methanol under sodium methoxide catalysis. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the ester carbonyl, forming the target compound in a single step.

Optimized Conditions

  • Molar Ratio : 1:1.05 (ester:piperazine)

  • Solvent : Methanol

  • Temperature : Reflux (65°C)

  • Reaction Time : 12–18 hours

Post-reaction purification involves treatment with AMBERLITE® IRC-748 resin to sequester residual acids, followed by oxalic acid precipitation. This method achieves 75–80% yield with 97% purity, making it suitable for industrial-scale production.

Comparative Evaluation of Synthetic Routes

Yield and Scalability

The multi-step route offers higher yields (85–92%) but requires specialized equipment for hydrogenolysis. In contrast, the one-step method sacrifices yield (75–80%) for operational simplicity and lower costs.

Stereochemical Integrity

Both methods preserve the (S)-configuration of the starting material, as confirmed by chiral HPLC analysis. Racemization is minimized by maintaining neutral to slightly basic conditions during workup.

Industrial-Scale Process Design

Continuous Flow Hydrogenolysis

Recent advancements employ continuous flow reactors for benzyl group removal, reducing reaction times from 21 hours to 2–3 hours. This technology improves throughput by 40% and minimizes catalyst loading (0.5% Pd/C vs. 10% in batch processes).

Crystallization Optimization

The oxalate salt is crystallized from ethanol/tetrahydrofuran mixtures, with anti-solvent addition (n-heptane) enhancing crystal habit and filtration rates. Particle size distribution analysis reveals a mean diameter of 50–70 µm, ideal for downstream processing.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 1.25 (d, 3H, J = 6.8 Hz, CH₃), 3.10–3.45 (m, 8H, piperazine), 4.15 (q, 1H, J = 6.8 Hz, CH), 4.85 (s, 1H, OH).

  • HPLC Purity : 99.2% (C18 column, 0.1% TFA in water/acetonitrile).

Thermodynamic Stability

Differential scanning calorimetry (DSC) shows a melting point of 182–184°C with no decomposition below 200°C, confirming stability under storage conditions.

Regulatory and Quality Considerations

Impurity Profiling

Common impurities include residual benzylpiperazine (<0.1%) and oxadiazole byproducts (<0.05%). Specifications adhere to ICH Q3A guidelines, with genotoxic impurities controlled below 1 ppm.

Regulatory Submissions

The compound is listed in the Active Pharmaceutical Ingredient Master File (APIMF) for FDA-approved kinase inhibitors, with batch records emphasizing traceability of palladium catalysts .

化学反応の分析

Types of Reactions

2-Hydroxy-1-(piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols .

科学的研究の応用

Neuropharmacology

Research indicates that 2-Hydroxy-1-(piperazin-1-yl)propan-1-one may serve as a ligand for neurotransmitter receptors, particularly in the context of psychiatric disorders. Its piperazine moiety allows for interaction with serotonin and dopamine receptors, which are crucial in the modulation of mood and cognition.

Case Study: Serotonin Receptor Modulation
A study explored the effects of this compound on serotonin receptor activity. Results showed that it could enhance serotonin signaling, suggesting potential applications in treating depression and anxiety disorders.

Anticancer Activity

The compound has been investigated for its anticancer properties. It is believed to inhibit specific enzymatic pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation
In vitro assays demonstrated that this compound effectively reduced the proliferation of various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell cycle regulation.

Enzyme Inhibition

The compound has shown promise as an inhibitor of fatty acid synthase (FASN), an enzyme implicated in cancer metabolism.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundFASN12.5
Related Compound AFASN15.0
Related Compound BFASN10.0

Antimicrobial Properties

Preliminary studies suggest that the compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy
In tests against various bacterial strains, this compound displayed significant inhibition, indicating its potential use in treating infections.

Material Science Applications

The unique properties of this compound have led to its exploration in material science, particularly in developing hydrophilic antimicrobial coatings.

Application Example: Coating Development
Research has shown that incorporating this compound into polymer matrices enhances their antimicrobial properties while maintaining biocompatibility, making them suitable for medical devices.

作用機序

The mechanism of action of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxypropanone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity . The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparison with Structural Analogues

Receptor Affinity and Selectivity

Compound 7e : 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one
  • Structure : Replaces the hydroxyl group with a benzo[b]thiophene ring.
  • Activity : Exhibits micromolar affinity for 5-HT1A receptors (Ki = 2.30 μM), attributed to interactions between the pyridinyl-piperazine moiety and receptor residues .
  • Comparison : The absence of a hydroxyl group in 7e likely enhances lipophilicity, improving blood-brain barrier penetration compared to 2-hydroxy derivatives.
1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
  • Structure : Incorporates a sulfonated indole group.
  • Activity : Acts as a 5-HT6 receptor antagonist, demonstrating how bulky substituents (e.g., sulfonylindole) can shift receptor selectivity from 5-HT1A to 5-HT6 .

Anticonvulsant and Neuroactive Potential

2-Amino-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)propan-1-one (14)
  • Structure: Features a dichlorophenyl-piperazine group and an amino substituent.
  • Activity : Reported as a lead compound for antiseizure applications, with 97% yield and >99% purity .
  • Comparison: The amino group may enhance hydrogen bonding with neuronal targets, whereas the hydroxyl group in 2-hydroxy-propan-1-one could improve solubility.
Benzhydryl Piperazine Derivatives (e.g., 3a–f)
  • Structure : Contains a benzhydryl group attached to piperazine.
  • Activity : Shows dose-dependent anticonvulsant effects (30–300 mg/kg in rats) but with neurotoxicity at higher doses .

Anticancer Activity

Nitroimidazole Derivatives (e.g., 5o–r)
  • Structure : Propan-1-one linked to nitroimidazole and arylpiperazine groups.
  • Activity : Demonstrates cytotoxicity against breast (MCF-7, MDA-MB231) and prostate (PC-3, DU145) cancer cells, with IC50 values in the micromolar range .
  • Comparison : The nitroimidazole moiety introduces redox-active properties, which may synergize with the piperazine scaffold for targeted cytotoxicity.

Physicochemical and Metabolic Properties

2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one
  • Structure : Lacks a hydroxyl group but includes dimethyl substitution.
1-{4-[(2,4-Dichlorophenoxy)acetyl]piperazin-1-yl}propan-1-one
  • Structure: Contains a dichlorophenoxyacetyl group.
  • Properties : The chlorine atoms may increase metabolic stability compared to the hydroxyl group, which could undergo phase II conjugation .

生物活性

2-Hydroxy-1-(piperazin-1-yl)propan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound features a hydroxyl group and a piperazine moiety, which are known to confer various pharmacological properties. The piperazine ring is often associated with neuroactive compounds, while the hydroxyl group can enhance solubility and bioavailability.

Research indicates that this compound interacts with several biological targets, primarily through modulation of signaling pathways involved in cell proliferation and survival. Notably, it has been linked to the inhibition of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer biology:

  • PI3K/Akt Pathway : This pathway plays a pivotal role in regulating cellular processes such as growth, metabolism, and survival. Inhibition of PI3K can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .

Biological Activities

The biological activities of this compound have been evaluated in various studies:

Anticancer Activity

A study demonstrated that this compound exhibits selective inhibition against certain cancer cell lines. For instance, in PC3 prostate cancer cells, it showed an IC50 value of approximately 307 nM, indicating potent activity against tumor growth .

Neuroprotective Effects

Piperazine derivatives have been noted for their neuroprotective properties. The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several investigations have highlighted the therapeutic potential of this compound:

StudyFindings
GDC-0980 Development The compound was synthesized as part of a series targeting PI3K pathways. It demonstrated significant efficacy in xenograft models for breast and prostate cancers .
Neuroprotective Evaluation In vitro studies indicated that derivatives of this compound effectively inhibited AChE activity, suggesting potential for Alzheimer’s treatment .

Therapeutic Applications

The compound's diverse biological activities suggest multiple therapeutic applications:

  • Cancer Therapy : Given its role as a PI3K inhibitor, it has potential as an anticancer agent.
  • Neurological Disorders : Its AChE inhibitory activity positions it as a candidate for treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, and how can purity be validated?

  • Synthesis : A common approach involves nucleophilic substitution between piperazine derivatives and α-hydroxy ketones. For example, coupling 2-hydroxypropan-1-one with piperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K2_2CO3_3) .
  • Purity Validation : Use 1^1H NMR to confirm structural integrity and quantify purity (>95% as per typical protocols). Integrate peaks corresponding to the hydroxyl proton (~5.0 ppm) and piperazine N-H protons (broad, ~1.5-2.5 ppm). LC-MS can detect trace impurities (e.g., unreacted intermediates) .

Q. How can X-ray crystallography be utilized to resolve the crystal structure of this compound?

  • Experimental Design : Crystallize the compound via slow evaporation in a solvent mixture (e.g., ethanol/water). Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include hydrogen bonding (C-H···O interactions) and torsion angles between the piperazine ring and ketone group .
  • Data Interpretation : Analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using Mercury software. Compare bond lengths/angles with similar piperazine derivatives to validate geometric accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Assign 1^1H and 13^13C signals using DEPT-135 and COSY experiments. The carbonyl carbon (C=O) typically resonates at ~205-210 ppm in 13^13C NMR .
  • IR Spectroscopy : Confirm the presence of hydroxyl (O-H stretch: ~3200-3500 cm1^{-1}) and ketone (C=O stretch: ~1700 cm1^{-1}) groups .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against cancer targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like fatty acid synthase (FASN). Use PDB structures (e.g., 4EKL for kinase inhibitors) as templates. Validate results with MD simulations (e.g., GROMACS) to analyze stability of ligand-protein complexes .
  • Case Study : Derivatives of similar piperazine-ketone compounds show inhibitory activity against KRAS G12C in crystal structures (PDB: 6PGO), suggesting potential for structure-activity relationship (SAR) studies .

Q. What strategies address contradictions in crystallographic data for piperazine-containing compounds?

  • Data Reconciliation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). Discrepancies may arise from crystal packing effects or dynamic disorder .
  • Refinement Tips : Use twin refinement in SHELXL for overlapping diffraction patterns. Apply restraints to piperazine ring geometry if thermal motion causes ambiguity .

Q. How can in vitro bioactivity assays be optimized for this compound?

  • Cell Culture : Use cancer cell lines (e.g., MCF-7, PC-3) in DMEM/RPMI-1640 with 10% FBS. Maintain at 37°C/5% CO2_2. Pre-treat cells with 0.1-100 μM compound for 48-72 hours .
  • Cytotoxicity Testing : Employ MTT assays in 96-well plates. Normalize data to DMSO controls and calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) .

Q. What are the challenges in designing derivatives with improved metabolic stability?

  • Metabolic Hotspots : The hydroxyl group may undergo glucuronidation. Replace with a bioisostere (e.g., fluorine) or introduce steric hindrance via methyl groups on the piperazine ring .
  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate permeability (LogP) and cytochrome P450 interactions. Prioritize derivatives with LogP <3 and low CYP3A4 inhibition .

Methodological Notes

  • Data Reproducibility : Always cross-validate spectroscopic and crystallographic data with literature benchmarks (e.g., Acta Crystallographica Section E for structural reports) .
  • Ethical Compliance : Ensure compliance with controlled substance regulations when synthesizing analogues (e.g., AP-237 derivatives are regulated in Canada) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-1-(piperazin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-1-(piperazin-1-yl)propan-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。